molecular formula C16H24 B14177257 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene CAS No. 922512-11-6

4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene

Cat. No.: B14177257
CAS No.: 922512-11-6
M. Wt: 216.36 g/mol
InChI Key: WFAOIGIMFFNVDV-UHFFFAOYSA-N
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Description

4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a benzene ring also substituted with two methyl groups. This compound is part of the larger family of substituted cyclohexanes and benzenes, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene typically involves the alkylation of a dimethylbenzene derivative with a dimethylcyclohexyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclohexane: Similar in structure but lacks the benzene ring.

    1,2-Dimethylbenzene: Similar in structure but lacks the cyclohexane ring.

    4-(1-Methylcyclohexyl)-1,2-dimethylbenzene: Similar but with only one methyl group on the cyclohexane ring.

Uniqueness

4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is unique due to the presence of both a substituted cyclohexane ring and a substituted benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

922512-11-6

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

4-(1,2-dimethylcyclohexyl)-1,2-dimethylbenzene

InChI

InChI=1S/C16H24/c1-12-8-9-15(11-13(12)2)16(4)10-6-5-7-14(16)3/h8-9,11,14H,5-7,10H2,1-4H3

InChI Key

WFAOIGIMFFNVDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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